Amino-beta-D-ribofuranosyltriazinone
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Overview
Description
Amino-beta-D-ribofuranosyltriazinone is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique triazinone ring structure attached to a sugar moiety, making it a subject of interest in medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-beta-D-ribofuranosyltriazinone typically involves multi-step organic reactions. One common method includes the condensation of appropriate amino sugars with triazinone derivatives under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, involving continuous monitoring and adjustment of reaction parameters. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product with desired specifications .
Chemical Reactions Analysis
Types of Reactions
Amino-beta-D-ribofuranosyltriazinone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar moiety.
Reduction: The triazinone ring can be reduced under specific conditions.
Substitution: Amino groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketone or aldehyde derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Scientific Research Applications
Amino-beta-D-ribofuranosyltriazinone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Amino-beta-D-ribofuranosyltriazinone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. Pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Paromomycin: An aminoglycoside antibiotic with a similar sugar moiety.
Neomycin: Another aminoglycoside with comparable structural features.
Trehalose: A disaccharide with a similar sugar component.
Uniqueness
Amino-beta-D-ribofuranosyltriazinone is unique due to its triazinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
12679-86-6 |
---|---|
Molecular Formula |
C8H12N4O5 |
Molecular Weight |
0 |
Synonyms |
6-amino-5-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-triazin-4-one |
Origin of Product |
United States |
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